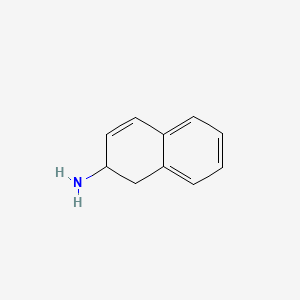

2-Amino-1,2-dihydronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81094-65-7 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

1,2-dihydronaphthalen-2-amine |

InChI |

InChI=1S/C10H11N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7,11H2 |

InChI Key |

SHLZSYAMFQNEOF-UHFFFAOYSA-N |

SMILES |

C1C(C=CC2=CC=CC=C21)N |

Canonical SMILES |

C1C(C=CC2=CC=CC=C21)N |

Synonyms |

2-ADHN 2-amino-1,2-dihydronaphthalene 2-amino-1,2-dihydronaphthalene, (R)-isomer 2-amino-1,2-dihydronaphthalene, (S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1,2-dihydronaphthalene (2-ADN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1,2-dihydronaphthalene (2-ADN), a rigid analogue of amphetamine. It details the discovery and historical context of 2-ADN, its synthesis, and its pharmacological profile as a central nervous system stimulant. The document elucidates the compound's mechanism of action as a monoamine releasing agent, supported by quantitative data on its interaction with monoamine transporters. Detailed experimental protocols for its synthesis are provided, along with a historical perspective on the research conducted since its initial discovery. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (2-ADN) is a conformationally restricted analogue of amphetamine, designed to probe the structural requirements for stimulant activity at monoamine transporters. As a rigid structure, 2-ADN provides valuable insights into the optimal spatial arrangement of the phenyl and amino groups for interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This guide will explore the discovery, synthesis, and pharmacological characterization of this important research compound.

Discovery and History

This compound was first designed and synthesized by Hathaway, Nichols, and colleagues in 1982 as part of a study to investigate the structure-activity relationships of amphetamine and its analogues.[1] The rationale behind its creation was to restrict the conformational flexibility of the amphetamine side chain, thereby "locking" it into a specific spatial orientation. This approach allows for a more precise understanding of the pharmacophore responsible for its stimulant effects.

The initial pharmacological evaluation revealed that 2-ADN is a potent central nervous system stimulant, approximately one-fourth as potent as (+)-amphetamine.[1] Subsequent research has further characterized its properties as a monoamine releasing agent and has utilized it as a tool to understand the mechanisms of action of amphetamine-like stimulants.

Chemical Synthesis

The synthesis of this compound has been reported through various methods. The original synthesis by Hathaway et al. provides a foundational protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of similar amine syntheses and the information available in the initial publication. Specific yields and reaction conditions may require optimization.

Step 1: Synthesis of 2-Naphthol This starting material is commercially available but can be synthesized from naphthalene (B1677914) through sulfonation followed by alkali fusion.

Step 2: Reduction to 1,2-Dihydronaphthalene-2-one (2-Tetralone) A Birch reduction of 2-methoxynaphthalene (B124790) is a common method to produce the enol ether, which can then be hydrolyzed to the ketone.

Step 3: Reductive Amination to this compound 2-Tetralone is subjected to reductive amination using a suitable ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride).

Illustrative Reaction Scheme: A detailed, step-by-step protocol would require access to the full experimental section of the original publication or subsequent detailed synthetic reports.

Pharmacological Profile

2-ADN acts as an indirect sympathomimetic, primarily by inducing the release of monoamine neurotransmitters from presynaptic nerve terminals. Its stimulant effects are a direct consequence of the increased concentrations of dopamine and norepinephrine in the synaptic cleft.

Quantitative Data

| Compound | Relative Potency (vs. (+)-Amphetamine) | Primary Transporter Targets |

| This compound (2-ADN) | ~ 1/4 | DAT, NET |

| (+)-Amphetamine | 1 | DAT, NET |

This table is based on the initial pharmacological data and the known mechanism of action of amphetamine analogues.

Mechanism of Action

The stimulant effects of 2-ADN are antagonized by reserpine (B192253) and alpha-methyl-p-tyrosine, which deplete vesicular monoamine stores and inhibit tyrosine hydroxylase (the rate-limiting enzyme in catecholamine synthesis), respectively.[1] This indicates that 2-ADN's action is dependent on the presence and synthesis of endogenous monoamines.

Like amphetamine, 2-ADN is believed to act as a substrate for the dopamine and norepinephrine transporters. This involves the following steps:

-

Uptake into the Presynaptic Terminal: 2-ADN is transported into the presynaptic neuron by DAT and NET.

-

Disruption of Vesicular Storage: Once inside the neuron, 2-ADN disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of these neurotransmitters.

-

Reverse Transport: The increased cytoplasmic monoamine concentration, coupled with the interaction of 2-ADN with the plasma membrane transporters, causes a reversal of the normal transport direction. This results in the efflux of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 2-ADN

The following diagram illustrates the proposed mechanism of action of 2-ADN at a monoaminergic synapse.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of 2-ADN and its analogues.

Conclusion

This compound remains a significant compound in the study of stimulant drugs and their interaction with monoamine transporters. Its rigid structure has provided valuable information for the development of pharmacophore models for DAT and NET ligands. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacology, providing a foundation for further research and development in this area. Future studies could focus on obtaining more precise quantitative data for its interaction with monoamine transporters and exploring the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN), also known as 1,2-dihydronaphthalen-2-amine, is a rigid analogue of phenylisobutylamine and a stimulant drug.[1] As a conformationally restricted analogue of amphetamine, it has been a subject of interest in medicinal chemistry and pharmacology for its potential effects on the central nervous system. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols where available, and a visualization of its proposed signaling pathway.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound (Racemate)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | PubChem[2] |

| Molar Mass | 145.205 g/mol | Wikipedia[1] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 145.089149 g/mol | PubChem[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem[2] |

| Complexity | 162 | PubChem[2] |

Table 2: Computed Physicochemical Properties of (+)-(2R)-2-Amino-1,2-dihydronaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | PubChem[3] |

| Molar Mass | 145.20 g/mol | PubChem[3] |

| XLogP3 | 1.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 145.089149 g/mol | PubChem[3] |

| Topological Polar Surface Area | 26 Ų | PubChem[3] |

| Heavy Atom Count | 11 | PubChem[3] |

| Complexity | 162 | PubChem[3] |

Table 3: Computed Physicochemical Properties of (-)-(2S)-2-Amino-1,2-dihydronaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | - |

| Molar Mass | 145.20 g/mol | - |

| XLogP3 | 1.6 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 1 | - |

| Exact Mass | 145.089149 g/mol | - |

| Topological Polar Surface Area | 26 Ų | - |

| Heavy Atom Count | 11 | - |

| Complexity | 162 | - |

Note: Data for the (S)-enantiomer is inferred to be identical to the (R)-enantiomer for these computed properties.

Experimental Protocols

Synthesis

The synthesis of this compound was achieved as an analogue of amphetamine and 2-aminotetralin.[4] The process involved chemical resolution to obtain the individual optical isomers, R-(+) and S-(-).[4] While the specific reagents, reaction conditions, and workup procedures are not detailed here, the synthesis is based on established methods for preparing similar amine compounds.

Purification

The purification of the final compound and its enantiomers was sufficient to allow for pharmacological evaluation. Standard techniques for the purification of amines, such as crystallization of their salts (e.g., hydrochloride salt), are likely employed.

Analysis

Characterization of this compound and its stereoisomers would typically involve a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To separate and determine the enantiomeric purity of the R-(+) and S-(-) isomers.

Signaling Pathway and Mechanism of Action

This compound is a central nervous system stimulant.[4] Its pharmacological effects are antagonized by reserpine (B192253) and alpha-methyl-p-tyrosine, which strongly suggests an indirect sympathomimetic mechanism of action.[4] This mechanism involves the release of catecholamines, primarily dopamine (B1211576) and norepinephrine, from presynaptic nerve terminals. The S-(-) isomer is reported to be solely responsible for the stimulant effects of the racemate.[4]

The following diagram illustrates the proposed signaling pathway for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H11N | CID 133605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-2-Amino-1,2-dihydronaphthalene | C10H11N | CID 12948986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A new, potent, conformationally restricted analogue of amphetamine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Amino-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN) is a rigid analogue of phenylisobutylamine and a conformationally restricted analogue of amphetamine.[1] As a stimulant drug, it has been a subject of interest in medicinal chemistry and pharmacology for its potential to elucidate the structural requirements for stimulant activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, pharmacological properties, and mechanism of action, with a focus on data relevant to researchers in drug development.

Chemical Identity and Properties

This compound is a synthetic compound that exists as a racemic mixture and as individual enantiomers. The S-(-) isomer has been identified as the enantiomer responsible for its stimulant effects.[1]

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,2-dihydronaphthalen-2-amine | [1] |

| CAS Number | 79605-60-0 (racemate) | [1] |

| 81094-67-9 ((2R)-isomer) | ||

| 81094-68-0 ((2S)-isomer) | ||

| Molecular Formula | C₁₀H₁₁N | [2] |

| Molar Mass | 145.205 g/mol | [1] |

Synthesis

The synthesis of this compound has been described in the scientific literature, with a common starting material being 2-tetralone (B1666913). The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of this compound from 2-Tetralone

This protocol is based on established methods for the synthesis of aminotetralin and dihydronaphthalene derivatives.

Step 1: Oximation of 2-Tetralone

-

To a solution of 2-tetralone in ethanol (B145695), add an aqueous solution of hydroxylamine (B1172632) hydrochloride and sodium acetate.

-

Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-tetralone oxime.

Step 2: Reduction of 2-Tetralone Oxime

-

The 2-tetralone oxime can be reduced to the corresponding amine using a suitable reducing agent. A common method is catalytic hydrogenation.

-

Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere (at a specified pressure) in a hydrogenation apparatus.

-

After the theoretical amount of hydrogen has been consumed, filter the catalyst and concentrate the filtrate to obtain 2-aminotetralin.

Step 3: Resolution of Racemic this compound

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form diastereomeric salts that can be separated by fractional crystallization.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Pharmacological Profile

This compound is a central nervous system stimulant. Its pharmacological activity is primarily attributed to the S-(-) enantiomer.

Locomotor Activity

In studies with mice, racemic 2-ADN was found to be approximately one-fourth as potent as (+)-amphetamine in stimulating locomotor activity.[1]

| Compound | Relative Potency (vs. (+)-amphetamine) |

| (±)-2-Amino-1,2-dihydronaphthalene | ~0.25 |

Drug Discrimination Studies

In rat drug discrimination tests, 2-ADN substitutes for amphetamine, indicating a similar subjective effect.[1]

Experimental Protocol: Locomotor Activity Assessment

-

Animals: Male mice are individually housed and acclimatized to the testing room.

-

Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared beams.

-

Procedure:

-

Mice are habituated to the activity chambers for a period (e.g., 30 minutes) before drug administration.

-

Animals are administered with either vehicle (e.g., saline) or varying doses of 2-ADN or a reference stimulant like (+)-amphetamine via a specified route (e.g., intraperitoneal injection).

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes) post-injection.

-

Dose-response curves are generated to determine the ED50 value for locomotor stimulation.

-

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of amphetamine, involving the release of catecholamines. This is supported by studies showing that its stimulant effects are antagonized by reserpine (B192253) (which depletes vesicular monoamines) and alpha-methyl-p-tyrosine (an inhibitor of catecholamine synthesis).[1]

While specific binding affinity (Ki) and functional assay (IC50 for reuptake inhibition or EC50 for release) data for 2-ADN at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not widely published, its amphetamine-like profile suggests it primarily acts as a releasing agent at DAT and NET.

Putative Signaling Pathway

The proposed mechanism involves 2-ADN being a substrate for presynaptic monoamine transporters, leading to the reverse transport (efflux) of neurotransmitters like dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. This increased concentration of neurotransmitters in the synapse then leads to enhanced postsynaptic receptor stimulation and the observed stimulant effects.

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound serves as a valuable research tool for understanding the structure-activity relationships of stimulant drugs. Its rigid structure provides a constrained conformation of the phenethylamine (B48288) pharmacophore, offering insights into the optimal geometry for interaction with monoamine transporters. Further research to quantify its affinity and activity at DAT, NET, and SERT would provide a more complete understanding of its pharmacological profile and its potential as a lead compound in the development of novel CNS-active agents.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 2-Amino-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and biological significance of 2-Amino-1,2-dihydronaphthalene (2-ADN). As a conformationally restricted analog of amphetamine, 2-ADN serves as a critical tool in neuropharmacological research, offering insights into the structure-activity relationships of stimulant drugs. This document details the synthesis of racemic 2-ADN, the resolution of its enantiomers, and its spectroscopic and structural properties. Furthermore, it elucidates the compound's mechanism of action by illustrating its interaction with key components of the dopaminergic signaling pathway.

Introduction

This compound (2-ADN) is a rigid analog of phenylisobutylamine and a potent stimulant drug.[1] Its rigid structure, where the ethylamine (B1201723) side chain is incorporated into a dihydronaphthalene ring system, makes it a valuable research tool for probing the conformational requirements of receptors and transporters for amphetamine and related psychostimulants. The stimulant properties of 2-ADN are primarily attributed to the (S)-(-)-enantiomer, which is approximately four times less potent than (+)-amphetamine.[2][3] This guide provides an in-depth analysis of the molecular characteristics and stereochemical aspects of 2-ADN, crucial for its application in drug design and development.

Molecular Structure and Physicochemical Properties

2-ADN is a bicyclic aromatic amine with the chemical formula C₁₀H₁₁N.[4] The presence of a chiral center at the C2 position gives rise to two enantiomers: (R)-(+)-2-Amino-1,2-dihydronaphthalene and (S)-(-)-2-Amino-1,2-dihydronaphthalene.[2] The physicochemical properties of racemic 2-ADN are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [4] |

| Molar Mass | 145.20 g/mol | [4] |

| IUPAC Name | 1,2-dihydronaphthalen-2-amine | [4] |

| CAS Number | 79605-60-0 | [1] |

| Appearance | (Not explicitly found) | |

| Melting Point | (Not explicitly found) | |

| Boiling Point | (Not explicitly found) | |

| Solubility | (Not explicitly found) |

Stereochemistry

The biological activity of 2-ADN is highly dependent on its stereochemistry. The stimulant effects are almost exclusively associated with the (S)-(-)-enantiomer.[2][3] The absolute configuration of the enantiomers was determined to be R-(+) and S-(-).[2] The chiral center at C2 dictates the spatial orientation of the amino group, which is critical for its interaction with biological targets.

Synthesis and Chiral Resolution

The synthesis of racemic this compound and the subsequent resolution of its enantiomers are crucial for studying its stereospecific biological activities.

Synthesis of Racemic this compound

Experimental Protocol (General Approach):

A detailed experimental protocol for the synthesis of 2-ADN was described by Hathaway et al. in 1982, although the full experimental section of this publication is not widely available.[2][3] The synthesis is understood to be a modification of a previously published method.[3]

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Chiral Resolution using d-Tartaric Acid

-

Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is treated with a solution of an equimolar amount of d-tartaric acid in the same solvent.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble diastereomeric salt, typically the salt of one of the 2-ADN enantiomers with d-tartaric acid, will crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free amine enantiomer.

-

Extraction: The enantiomerically pure this compound is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Evaporation: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the pure enantiomer.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other diastereomeric salt, can be processed in a similar manner to isolate the other enantiomer. Alternatively, a different chiral resolving agent (e.g., l-tartaric acid) can be used.

Logical Workflow for Synthesis and Chiral Resolution of 2-ADN

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A new, potent, conformationally restricted analogue of amphetamine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "A NEW POTENT RIGID ANALOGUE OF AMPHETAMINE: 2-AMINO-1,2-DIHYDRONAPHTHA" by BRUCE ALAN HATHAWAY [docs.lib.purdue.edu]

- 4. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-1,2-dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-1,2-dihydronaphthalene. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on the predicted spectroscopic data based on its chemical structure and by drawing parallels with closely related compounds. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry who are working with or synthesizing this and similar compounds.

Introduction

This compound is a conformationally restricted analog of amphetamine and has been a subject of interest in medicinal chemistry for its potential stimulant properties. The synthesis and pharmacological activity of this compound were notably described in a 1982 study by Hathaway et al. in the Journal of Medicinal Chemistry. Accurate structural elucidation and purity assessment of such compounds are paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, olefinic, aliphatic, and amine protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 7.5 (m) | 125 - 135 |

| Olefinic C-H | 6.0 - 6.5 (m) | 120 - 140 |

| CH-NH₂ | 3.5 - 4.0 (m) | 45 - 55 |

| CH₂ | 2.5 - 3.0 (m) | 30 - 40 |

| NH₂ | 1.5 - 3.0 (br s) | N/A |

Note: These are estimated chemical shift ranges and the actual values can be influenced by the solvent and other experimental conditions. The multiplicity (e.g., s, d, t, q, m) of the signals will depend on the coupling with neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C=C Stretch (alkene) | 1640 - 1680 | Medium to weak |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 145.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would likely involve the loss of the amino group and rearrangements of the dihydronaphthalene ring.

| m/z | Possible Fragment |

| 145 | [M]⁺ (Molecular ion) |

| 144 | [M-H]⁺ |

| 130 | [M-NH₂]⁺ |

| 129 | [M-NH₃]⁺ |

| 115 | [C₉H₇]⁺ (Naphthyl cation fragment) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Record the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) or other soft ionization techniques coupled with liquid chromatography (LC-MS) can be used.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can help in structural confirmation.

-

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the data and structural confirmation.

Chiral Properties of 2-Amino-1,2-dihydronaphthalene Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chiral properties of the enantiomers of 2-Amino-1,2-dihydronaphthalene (2-ADN), a conformationally restricted analog of amphetamine. The document summarizes the synthesis, stereochemistry, and pharmacological activity of the R-(+) and S-(-) enantiomers, highlighting the stereoselectivity of their stimulant effects. Detailed experimental protocols, based on available literature, are provided for key procedures. Quantitative data is presented in structured tables, and logical diagrams are used to illustrate experimental workflows and the proposed mechanism of action. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (2-ADN) is a rigid analog of phenylisobutylamine and a potent central nervous system (CNS) stimulant.[1] Its structure is closely related to 2-aminotetralin (2-AT), another amphetamine-like compound.[2] The presence of a chiral center at the C2 position of the dihydronaphthalene ring system gives rise to two enantiomers, (R)- and (S)-2-ADN. As with many chiral drugs, the biological activity of 2-ADN is stereospecific, with one enantiomer being significantly more active than the other.[1] Understanding the distinct properties of each enantiomer is crucial for the development of selective therapeutic agents and for elucidating their mechanism of action.

Physicochemical and Chiral Properties

The enantiomers of this compound have been resolved and their absolute configurations determined to be R-(+) and S-(-).[1] The S-(-) isomer is reported to be solely responsible for the stimulant effects of the racemic mixture.[1]

| Property | (R)-2-Amino-1,2-dihydronaphthalene | (S)-2-Amino-1,2-dihydronaphthalene | Racemic this compound |

| Absolute Configuration | R | S | Racemate |

| Optical Rotation | (+) | (-) | (±) |

| Specific Rotation Value | Not explicitly stated in searched literature. | Not explicitly stated in searched literature. | Not applicable. |

| Stimulant Activity | Inactive | Active | Active |

Synthesis and Enantiomeric Resolution

The synthesis of racemic 2-ADN and its resolution into individual enantiomers was first reported by Hathaway et al. (1982).[1]

Synthesis of Racemic this compound

A detailed experimental protocol for the synthesis of racemic 2-ADN is not available in the searched literature. The original publication by Hathaway et al. (1982) states that it was prepared as an analog of amphetamine and 2-aminotetralin, suggesting a multi-step synthesis likely starting from a commercially available naphthalene (B1677914) derivative.

Enantiomeric Resolution

The optical isomers of 2-ADN were obtained by chemical resolution.[1] While the specific resolving agent and detailed protocol are not provided in the initial publication, a common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Hypothetical Experimental Protocol for Enantiomeric Resolution:

-

Diastereomeric Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol) is treated with a half-molar equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid). The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration.

-

Purification: The collected crystals are recrystallized from the same solvent to improve diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to liberate the free amine (one of the 2-ADN enantiomers). The free amine is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomer, is treated with a base to recover the other enantiomer of 2-ADN. This enantiomer can be further purified.

Disclaimer: This is a generalized, hypothetical protocol. The actual experimental conditions would require optimization.

Diagram of Enantiomeric Resolution Workflow

Caption: Workflow for the chemical resolution of 2-ADN enantiomers.

Pharmacological Properties and Mechanism of Action

The primary pharmacological effect of this compound is CNS stimulation. This activity is stereospecific, residing exclusively in the S-(-) enantiomer.[1]

| Enantiomer | Pharmacological Activity | Potency (vs. (+)-amphetamine) |

| (S)-(-)-2-ADN | CNS Stimulant | Racemic 2-ADN is approximately one-fourth as potent as (+)-amphetamine in mice.[1] |

| (R)-(+)-2-ADN | Inactive as a stimulant | Not applicable. |

Proposed Mechanism of Action

The stimulant effects of 2-ADN are antagonized by both reserpine (B192253) and alpha-methyl-p-tyrosine.[1] This suggests an indirect sympathomimetic mechanism of action, similar to that of amphetamine.

-

Reserpine: Depletes vesicular stores of monoamines (dopamine, norepinephrine (B1679862), and serotonin).

-

Alpha-methyl-p-tyrosine: Inhibits tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine and norepinephrine).

The antagonism by these agents indicates that 2-ADN's stimulant effects are dependent on the presence and release of endogenous catecholamines. It is likely that the S-(-) enantiomer acts as a releasing agent and/or reuptake inhibitor at dopamine (B1211576) and/or norepinephrine transporters.

Diagram of Proposed Signaling Pathway

Caption: Proposed indirect sympathomimetic mechanism of S-(-)-2-ADN.

Receptor and Transporter Binding Affinity

| Target | (S)-(-)-2-ADN Ki (nM) | (R)-(+)-2-ADN Ki (nM) |

| Dopamine Transporter (DAT) | Not Available | Not Available |

| Norepinephrine Transporter (NET) | Not Available | Not Available |

| Serotonin (B10506) Transporter (SERT) | Not Available | Not Available |

| Dopamine Receptors (e.g., D1, D2) | Not Available | Not Available |

| Norepinephrine Receptors (e.g., α, β) | Not Available | Not Available |

Conclusion

The chiral properties of this compound are a critical determinant of its biological activity. The S-(-) enantiomer is a potent CNS stimulant, while the R-(+) enantiomer is inactive in this regard. The mechanism of action is believed to be indirect, involving the release of endogenous catecholamines. While the foundational research has established these key principles, there remains a need for more detailed quantitative studies to fully characterize the receptor and transporter interactions of the individual enantiomers. Such data would be invaluable for the rational design of more selective and potent CNS-active agents.

References

An In-depth Technical Guide on the Core Properties of 2-Amino-1,2-dihydronaphthalene: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,2-dihydronaphthalene (2-ADN) is a rigid analogue of phenylisobutylamine and a stimulant drug that has garnered interest in medicinal chemistry and pharmacology.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its potential development and application in research and pharmaceutical contexts. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to a notable absence of specific experimental data in publicly available literature, this guide focuses on predicting these properties based on the compound's structure and data from analogous compounds. Furthermore, it furnishes detailed experimental protocols for researchers to determine these crucial parameters, along with a proposed metabolic pathway based on related amphetamine analogues.

Chemical and Physical Properties

This compound possesses a molecular formula of C₁₀H₁₁N and a molar mass of 145.205 g·mol⁻¹.[1][2] Its structure, featuring a dihydronaphthalene backbone with an amino group at the 2-position, dictates its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| Molar Mass | 145.205 g·mol⁻¹ | [1][2] |

| IUPAC Name | 1,2-dihydronaphthalen-2-amine | [1][2] |

| CAS Number | 79605-60-0 | [1][2] |

| Computed XLogP3 | 1.6 | [2][3] |

Solubility Profile

2.1. Predicted Solubility

-

Aqueous Solubility: As an amine, this compound is expected to exhibit pH-dependent aqueous solubility. In acidic conditions, the amino group will be protonated, forming a more soluble salt.[4] Conversely, in neutral to basic conditions, it will exist as the free base, which, due to the nonpolar dihydronaphthalene ring, is predicted to have low water solubility.

-

Organic Solvent Solubility: The presence of the lipophilic dihydronaphthalene moiety suggests good solubility in a range of organic solvents. It is anticipated to be soluble in polar organic solvents like ethanol, methanol, and DMSO, as well as in less polar solvents like dichloromethane (B109758) and chloroform.

2.2. Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed:

Objective: To determine the solubility of this compound in various solvents (e.g., water at different pH values, ethanol, methanol, DMSO) at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, phosphate (B84403) buffers of various pH, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

For aqueous solubility at different pH values, measure the pH of the saturated solution.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is scarce, potential degradation pathways can be predicted based on its chemical structure.

3.1. Predicted Stability

-

Oxidative Degradation: The amino group and the allylic carbons in the dihydronaphthalene ring are susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents could lead to the formation of various degradation products.

-

Photostability: Aromatic systems can be sensitive to light. Photodegradation could be a potential instability concern for this compound.

-

pH Stability: The stability of the compound in solution is likely to be influenced by pH. Extreme pH conditions (highly acidic or basic) may catalyze degradation reactions.

-

Thermal Stability: The compound's stability at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.

3.2. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A typical protocol is outlined below.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

2-Amino-1,2-dhyidronaphthalene

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acidic Degradation: Dissolve the compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60 °C) for a defined period.

-

Basic Degradation: Dissolve the compound in a suitable solvent and add NaOH solution. Heat the solution (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep the solution at room temperature or slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, subject a solution of the compound to thermal stress.

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to light of a specified wavelength and intensity in a photostability chamber.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the identification of degradation products.

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Proposed Metabolic Pathway

As a rigid analogue of amphetamine, this compound is expected to undergo metabolic transformations similar to other amphetamine-type stimulants. The primary routes of metabolism for amphetamines involve hydroxylation and deamination.

Proposed Metabolic Transformations:

-

Aromatic Hydroxylation: The aromatic ring of the dihydronaphthalene moiety is a likely site for hydroxylation, catalyzed by cytochrome P450 enzymes.

-

N-Oxidation: The amino group can be oxidized to form the corresponding hydroxylamine (B1172632) and nitroso metabolites.

-

Deamination: Oxidative deamination of the primary amine can lead to the formation of a ketone metabolite.

-

Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway for this compound.

Synthesis

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, grounded in its chemical structure and the properties of analogous compounds. While a significant gap in specific experimental data exists, this document serves as a valuable resource for researchers by outlining detailed experimental protocols for determining these critical parameters. The proposed metabolic pathway offers a logical framework for pharmacokinetic and toxicological investigations. Further experimental work is crucial to quantitatively define the solubility and stability profile of this compound, which will be essential for its future development and application in scientific research and drug discovery.

References

Quantum Chemical Calculations for 2-Amino-1,2-dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN) is a bicyclic molecule that can be considered a rigid analog of amphetamine.[1] Its constrained structure limits the conformational freedom of the side chain, making it a valuable tool in probing the structural requirements of receptors for amphetamine-like stimulants. Preliminary pharmacological evaluations have shown that 2-ADN exhibits stimulant properties, with the S-(-) isomer being the more active enantiomer. The synthesis and resolution of its optical isomers have been reported, laying the groundwork for more detailed structure-activity relationship (SAR) studies.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of 2-ADN at the atomic level. These calculations can provide valuable insights into its geometry, vibrational frequencies, electronic structure, and reactivity, which are essential for understanding its pharmacological profile and for the design of new derivatives with enhanced potency and selectivity.

Computational Methodology

A robust computational protocol is fundamental to obtaining reliable and reproducible results. The following section details a recommended workflow for the quantum chemical characterization of this compound.

Software

A variety of software packages are suitable for performing the quantum chemical calculations outlined in this guide. Commonly used programs include Gaussian, ORCA, and Spartan. The choice of software will depend on user preference and available computational resources.

Conformational Search

Due to the non-planar nature of the dihydronaphthalene ring system and the rotatable amino group, 2-ADN can exist in multiple conformations. A thorough conformational search is a critical first step to identify the lowest energy structures. A common approach involves an initial exploration of the potential energy surface using a lower level of theory, such as molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., PM7), followed by re-optimization of the most stable conformers at a higher level of theory.

Geometry Optimization and Frequency Calculations

The geometries of the identified low-energy conformers should be fully optimized without any symmetry constraints. A widely used and reliable level of theory for organic molecules is DFT with the B3LYP functional and a 6-31G(d) basis set. For more accurate results, a larger basis set such as 6-311+G(d,p) is recommended.

Following geometry optimization, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

Electronic Structure Analysis

Further analysis of the electronic properties can be carried out on the optimized geometry. This includes the calculation of:

-

Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron density distribution and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for identifying regions of the molecule that are prone to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about atomic charges, hybridization, and intramolecular interactions.

Logical Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

Quantitative Data Summary

While specific published quantum chemical data for this compound is scarce, the following tables present illustrative data that would be expected from the computational workflow described above. These values are based on typical results for similar organic molecules and should be replaced with actual calculated values in a research setting.

Table 1: Calculated Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | C1-C2 | 1.51 |

| C2-N | 1.47 | |

| C=C (aromatic avg.) | 1.39 | |

| Bond Angles (°) | C1-C2-N | 110.5 |

| H-N-H | 107.0 | |

| Dihedral Angles (°) | C1-C2-N-H | 60.0 / 180.0 / -60.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G(d), Scaled) | Description |

| N-H stretch | 3450, 3360 | Asymmetric and symmetric stretching |

| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H stretching |

| C-H stretch (aliphatic) | 2950-2850 | Aliphatic C-H stretching |

| C=C stretch (aromatic) | 1600-1450 | Aromatic ring stretching |

| N-H bend | 1620 | Scissoring |

| C-N stretch | 1250-1020 | C-N stretching |

Note: Calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-31G(d)) for better agreement with experimental data.

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 6.3 |

| Dipole Moment (Debye) | 1.5 |

Experimental Protocols (Cited)

While this guide focuses on computational methods, comparison with experimental data is crucial for validation. Key experimental techniques would include:

-

X-ray Crystallography: To determine the solid-state geometry of 2-ADN or its salts, providing definitive bond lengths and angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and provide insights into the solution-state conformation.

-

Infrared (IR) Spectroscopy: To obtain the vibrational spectrum of the molecule, which can be directly compared with the calculated spectrum.

Detailed protocols for these standard techniques are widely available in the chemical literature.

Signaling Pathways and Logical Relationships

The interaction of this compound with its biological targets, such as monoamine transporters, is a complex process. The following diagram illustrates a conceptual signaling pathway that could be investigated using molecular docking and molecular dynamics simulations, which are often the next steps after initial quantum chemical characterization.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective means to investigate the fundamental molecular properties of this compound. This technical guide has outlined a standard computational workflow, from conformational analysis to the calculation of electronic properties. The illustrative data and visualizations presented serve as a template for researchers to conduct and report their own computational studies on this important pharmacological scaffold. By integrating computational data with experimental results, a deeper understanding of the structure-activity relationships of 2-ADN and its derivatives can be achieved, ultimately facilitating the design of novel and more effective central nervous system agents.

References

An In-depth Technical Guide on the Thermochemical Data of 2-Amino-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Amino-1,2-dihydronaphthalene

While experimental thermochemical data is sparse, a collection of physicochemical properties has been computed and is available through public databases. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | PubChem[1][2] |

| Molar Mass | 145.20 g/mol | PubChem[1][3] |

| IUPAC Name | 1,2-dihydronaphthalen-2-amine | PubChem[1] |

| CAS Number | 79605-60-0 | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][3] |

| Rotatable Bond Count | 1 | PubChem[1][3] |

| Exact Mass | 145.089149355 Da | PubChem[1][3] |

| Topological Polar Surface Area | 26 Ų | PubChem[1][3] |

Prospective Experimental Protocols for Thermochemical Data Determination

The determination of key thermochemical data for this compound would involve well-established calorimetric techniques. The following protocols are based on standard methods used for similar organic compounds.

2.1. Determination of the Enthalpy of Combustion

The standard molar enthalpy of combustion would be determined using static bomb combustion calorimetry.

-

Apparatus: A static bomb calorimeter with a platinum crucible.

-

Procedure:

-

A pellet of the crystalline this compound is accurately weighed and placed in the platinum crucible.

-

A cotton thread fuse is positioned in contact with the pellet.

-

The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa.

-

The calorimeter is filled with a known mass of distilled water.

-

The combustion is initiated by passing an electric current through the ignition wire.

-

The temperature change of the water is monitored until a constant temperature is reached.

-

The energy equivalent of the calorimeter is determined by burning a certified standard, such as benzoic acid.

-

The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

2.2. Determination of the Enthalpy of Sublimation

The standard molar enthalpy of sublimation would be measured using Calvet microcalorimetry.

-

Apparatus: A high-temperature Calvet microcalorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in a Knudsen effusion cell.

-

The cell is placed in the microcalorimeter at a constant temperature (T = 298.15 K).

-

The heat flow is measured as the sample sublimes.

-

The standard molar enthalpy of sublimation is derived from the measured heat flow and the mass of the sublimed sample.

-

2.3. Derivation of the Gaseous-Phase Enthalpy of Formation

The standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) can be derived from the experimentally determined standard molar enthalpy of formation in the solid state (ΔfHm°(cr)) and the standard molar enthalpy of sublimation (ΔsubHm°), using the following relationship:

ΔfHm°(g) = ΔfHm°(cr) + ΔsubHm°

Logical Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination and theoretical validation of the thermochemical data for a compound like this compound.

Synthesis Pathway Overview

This compound is structurally related to 2-aminotetralins. The synthesis of such compounds often starts from a corresponding β-tetralone intermediate. The following diagram provides a generalized overview of a synthetic approach to 2-aminotetralin derivatives.

References

Navigating the Crystalline Landscape of 2-Amino-1,2-dihydronaphthalene Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as a resource for researchers aiming to synthesize, crystallize, and characterize salts of 2-Amino-1,2-dihydronaphthalene. In the absence of published crystallographic data for these specific salts, this document provides detailed, generalized experimental protocols for synthesis and crystallization, based on established methods for similar amine compounds. It also presents a template for the systematic collection and presentation of crystallographic data.

Synthesis of this compound and its Salts

The preparation of this compound salts typically involves a two-stage process: the synthesis of the free amine (2-ADN), followed by its reaction with a suitable acid to form the desired salt.

Experimental Protocol: Synthesis of this compound (Free Amine)

A common route to 2-aminotetralin and its dihydro-analogs involves the reduction of a corresponding ketone or oxime. A plausible synthetic pathway to 2-ADN starts from 2-tetralone (B1666913).

Materials:

-

2-tetralone

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium acetate (B1210297)

-

Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or catalytic hydrogenation setup with H₂/Pd-C)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Oximation of 2-tetralone:

-

Dissolve 2-tetralone (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TTC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent like diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate to yield the crude 2-tetralone oxime.

-

-

Reduction of 2-tetralone oxime to this compound:

-

This step requires careful control of the reducing agent to favor the dihydronaphthalene over the fully saturated tetralin. A milder reducing agent or carefully controlled catalytic hydrogenation would be preferred.

-

Using a metal hydride (example): Suspend the crude oxime in a suitable anhydrous solvent (e.g., THF for LiAlH₄) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension in an ice bath and slowly add the reducing agent (e.g., LiAlH₄, 1.5-2 equivalents).

-

After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture and quench cautiously by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting solids and wash with the reaction solvent.

-

Concentrate the filtrate to obtain the crude this compound. The product may require purification by column chromatography.

-

Experimental Protocol: Formation and Crystallization of this compound Salts

The formation of amine salts is typically a straightforward acid-base reaction. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Materials:

-

Purified this compound

-

Selected acid (e.g., Hydrochloric acid in isopropanol (B130326), Tartaric acid, Fumaric acid, etc.)

-

A suitable solvent system (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)

-

Heating and stirring apparatus

-

Crystallization dishes (e.g., small beakers, vials)

General Salt Formation Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

-

Add a stoichiometric amount (1 equivalent for a monoprotic acid) of the chosen acid. The acid can be added as a solution in the same or a miscible solvent. For hydrochloride salts, a solution of HCl in isopropanol or dioxane is commonly used.

-

Stir the mixture at room temperature. The salt may precipitate directly. If not, the solution is ready for crystallization.

General Crystallization Techniques:

-

Slow Evaporation:

-

Filter the salt solution to remove any particulate matter.

-

Place the solution in a clean vial or beaker, covered with a perforated lid (e.g., parafilm with pinholes) to allow for slow solvent evaporation.

-

Leave the vessel undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the salt in a small amount of a relatively non-volatile "good" solvent.

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a small amount of a more volatile "poor" solvent in which the salt is insoluble.

-

The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the salt and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). Slow cooling is crucial for the formation of large, well-ordered crystals.

-

Data Presentation: A Template for Crystallographic Analysis

As no specific crystallographic data for this compound salts have been published in the searched literature, the following table serves as a template for researchers to populate upon successful single-crystal X-ray diffraction analysis.

| Parameter | Salt 1 (e.g., Hydrochloride) | Salt 2 (e.g., Tartrate) | Salt 3 (e.g., Fumarate) |

| Chemical Formula | |||

| Formula Weight ( g/mol ) | |||

| Crystal System | |||

| Space Group | |||

| a (Å) | |||

| b (Å) | |||

| c (Å) | |||

| α (°) | |||

| β (°) | |||

| γ (°) | |||

| Volume (ų) | |||

| Z | |||

| Calculated Density (g/cm³) | |||

| Absorption Coeff. (mm⁻¹) | |||

| F(000) | |||

| Crystal Size (mm³) | |||

| θ range for data collection (°) | |||

| Reflections Collected | |||

| Independent Reflections | |||

| R_int | |||

| Final R indices [I>2σ(I)] | |||

| R indices (all data) | |||

| Goodness-of-fit on F² |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the parent amine to the characterization of its crystalline salts.

Methodological & Application

Synthesis of 2-Amino-1,2-dihydronaphthalene: A Conformationally Restricted Amphetamine Analogue

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-1,2-dihydronaphthalene, a potent, conformationally restricted analogue of amphetamine with significant stimulant properties. The synthesis commences with the Birch reduction of naphthalene (B1677914) to yield 1,4-dihydronaphthalene (B28168), which is subsequently isomerized to the conjugated 1,2-dihydronaphthalene (B1214177). The key final step involves an amination reaction to introduce the amino group at the 2-position. This protocol is based on established synthetic methodologies and is intended for use by qualified researchers in a laboratory setting. Additionally, the document outlines the compound's known mechanism of action related to dopaminergic signaling.

Introduction

This compound (2-ADN) is a rigid analogue of phenylisobutylamine and a potent central nervous system stimulant.[1][2] Its constrained conformation, due to the dihydronaphthalene ring system, makes it a valuable tool in medicinal chemistry and pharmacology for probing the structural requirements of stimulant activity at monoamine transporters. Studies have shown that 2-ADN substitutes for amphetamine in drug discrimination tests, indicating a similar mechanism of action.[2] This compound and its derivatives are of interest in the development of novel therapeutic agents and as research tools to understand the neurobiology of stimulant action.

The synthesis of this compound typically involves a multi-step process beginning with the partial reduction of naphthalene. The Birch reduction is a classic and effective method for this transformation, yielding 1,4-dihydronaphthalene.[3][4][5][6] Subsequent isomerization to the more stable, conjugated 1,2-dihydronaphthalene is a crucial step before the introduction of the amino functionality. The final amination can be achieved through various methods, with this protocol detailing a robust approach.

Experimental Protocols

Part 1: Synthesis of 1,4-Dihydronaphthalene via Birch Reduction

This procedure outlines the reduction of naphthalene to 1,4-dihydronaphthalene using a dissolving metal reduction.

Materials:

-

Naphthalene

-

Sodium metal

-

Liquid ammonia (B1221849), anhydrous

-

Ethanol (B145695), absolute

-

Diethyl ether

-

Dry ice

-

Acetone

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Mechanical stirrer

-

Dropping funnel

Procedure:

-

Set up a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a dropping funnel.

-

In a well-ventilated fume hood, condense approximately 500 mL of anhydrous liquid ammonia into the flask.

-

To the stirred liquid ammonia, add 25.6 g (0.2 mol) of naphthalene.

-

Carefully add 11.5 g (0.5 g-atom) of sodium metal in small pieces to the naphthalene solution over 30 minutes. The solution will develop a deep blue color.

-

After the addition of sodium is complete, slowly add 29 mL (0.5 mol) of absolute ethanol via the dropping funnel over 1 hour.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

To the remaining residue, cautiously add 200 mL of water to quench any unreacted sodium.

-

Extract the aqueous mixture with three 100 mL portions of diethyl ether.

-

Combine the organic extracts and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,4-dihydronaphthalene.

Part 2: Isomerization of 1,4-Dihydronaphthalene to 1,2-Dihydronaphthalene

This procedure describes the base-catalyzed isomerization of the non-conjugated diene to the conjugated diene.

Materials:

-

1,4-Dihydronaphthalene (from Part 1)

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 1,4-dihydronaphthalene in 100 mL of anhydrous DMSO.

-

To this solution, add a catalytic amount of potassium tert-butoxide (approximately 5 mol %).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into 300 mL of ice-water and extract with three 100 mL portions of diethyl ether.

-

Combine the organic extracts, wash with water and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1,2-dihydronaphthalene can be purified by vacuum distillation.

Part 3: Synthesis of this compound

This procedure details the amination of 1,2-dihydronaphthalene.

Materials:

-

1,2-Dihydronaphthalene (from Part 2)

-

N-Bromosuccinimide (NBS)

-

tert-Butyl carbamate (B1207046)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Formation of the N-Boc protected amine (via an intermediate bromo-adduct):

-

Dissolve 13.0 g (0.1 mol) of 1,2-dihydronaphthalene in 200 mL of anhydrous dichloromethane in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 17.8 g (0.1 mol) of N-bromosuccinimide in portions, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction for an additional 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of 13.0 g (0.11 mol) of tert-butyl carbamate in 100 mL of anhydrous dichloromethane.

-

Add the solution of the intermediate bromo-adduct to the tert-butyl carbamate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-1,2-dihydronaphthalene.

-

-

Deprotection to yield this compound:

-

Dissolve the crude N-Boc protected amine in 100 mL of dichloromethane.

-

Add 50 mL of trifluoroacetic acid slowly at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with three 100 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

-

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Spectroscopic Data |

| 1,4-Dihydronaphthalene | C₁₀H₁₀ | 130.19 | ~90% | 24-26 | 85-86 (15 mmHg) | ¹H NMR consistent with structure. |

| 1,2-Dihydronaphthalene | C₁₀H₁₀ | 130.19 | >95% (isomerization) | -8 | 89 (16 mmHg) | ¹H NMR consistent with structure. |

| This compound | C₁₀H₁₁N | 145.21 | 60-70% (from 1,2-dihydronaphthalene) | (HCl salt) 230-232 | Not available | ¹H NMR, IR, and MS data consistent with the structure as reported in the literature. |

Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

Caption: Synthetic route for this compound from naphthalene.

Mechanism of Action: Dopaminergic Signaling Pathway

This compound, similar to amphetamine, is believed to exert its stimulant effects primarily through its interaction with the dopaminergic system. It acts as a releasing agent and reuptake inhibitor of dopamine.

Caption: Simplified dopaminergic signaling and the effects of 2-ADN.

Safety Precautions

-

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

-

Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas at room temperature. Use appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

-

N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Minimize exposure.

-

Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Conclusion

The synthesis of this compound from naphthalene is a multi-step process that provides a valuable pharmacological tool for studying the mechanism of stimulant drugs. The provided protocol, based on established chemical literature, offers a viable route for its preparation. The biological activity of this compound is intrinsically linked to its interaction with the dopaminergic system, highlighting the importance of understanding these signaling pathways in the context of drug development and neuroscience research. Researchers should adhere to all safety precautions when performing this synthesis.

References

- 1. A new, potent, conformationally restricted analogue of amphetamine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 4. Birch reduction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Asymmetric Synthesis of 2-Amino-1,2-dihydronaphthalene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-amino-1,2-dihydronaphthalene derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their structural relationship to pharmacologically active agents. The protocols outlined below focus on catalytic enantioselective methods, offering efficient routes to chiral this compound scaffolds.

Introduction

This compound (2-ADN) and its derivatives are conformationally restricted analogues of phenylisopropylamines, such as amphetamine. This structural constraint imparts specific pharmacological properties, making them valuable tools for probing receptor interactions and as potential therapeutic agents. The chiral nature of the this compound core necessitates stereocontrolled synthetic strategies to access enantiomerically pure compounds, as biological activity is often enantiomer-dependent.

The asymmetric synthesis of these derivatives can be approached through several catalytic strategies, including transition-metal catalysis and organocatalysis. These methods aim to establish the stereocenter at the C2 position with high enantioselectivity.

Key Synthetic Strategies and Methodologies